molecular formula C17H20N2O2S B5618340 (3R*,4S*)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-phenylpyrrolidin-3-amine

(3R*,4S*)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-phenylpyrrolidin-3-amine

Cat. No. B5618340
M. Wt: 316.4 g/mol
InChI Key: GRZAYMSYBPQVLM-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including compounds similar to "(3R*,4S*)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-phenylpyrrolidin-3-amine", often involves complex synthetic routes that may include chiral auxiliaries to achieve the desired stereochemistry. For instance, Chiaroni et al. (1997) discussed the preparation of chiral auxiliaries useful in the synthesis of optically pure amines or β-amino acids through unsymmetric derivatives of pyrrolidine (Chiaroni et al., 1997).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial in determining their chemical behavior and potential applications. X-ray crystallography and spectroscopic methods are commonly used to ascertain the absolute configuration of these compounds. For example, Azmy et al. (2021) utilized crystallographic and spectroscopic characterization to confirm the structural formula of a novel pyrrolidin-2-one derivative, highlighting the importance of molecular geometry and chirality in these analyses (Azmy et al., 2021).

Chemical Reactions and Properties

Pyrrolidine derivatives can undergo a variety of chemical reactions, influenced by their functional groups and molecular structure. The reactivity of these compounds can be explored through different synthetic strategies, such as the microwave-assisted, chemoselective synthesis described by Azmy et al. (2018), which highlights the eco-friendly and efficient synthesis of pyrrolidin-2-one derivatives with significant purity and yield (Azmy et al., 2018).

properties

IUPAC Name

[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-[5-(methoxymethyl)thiophen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-21-11-13-7-8-16(22-13)17(20)19-9-14(15(18)10-19)12-5-3-2-4-6-12/h2-8,14-15H,9-11,18H2,1H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZAYMSYBPQVLM-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(S1)C(=O)N2CC(C(C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC=C(S1)C(=O)N2C[C@@H]([C@H](C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4S*)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-phenylpyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.